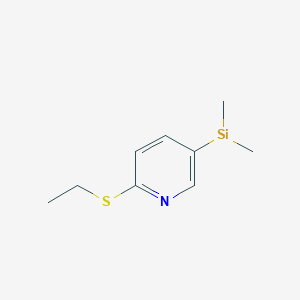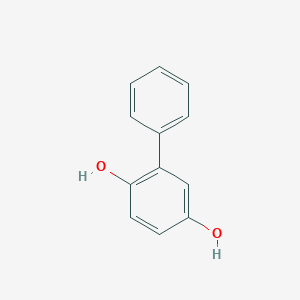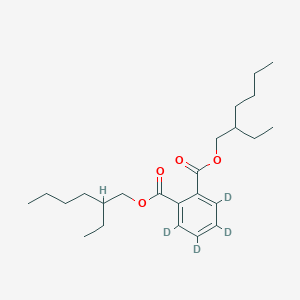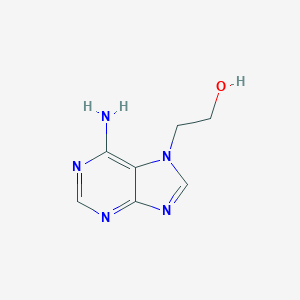
7-(2-Hydroxyethyl)adenin
Übersicht
Beschreibung
N7-(2-Hydroxyethyl)adenine is a purine derivative that has garnered attention due to its potential therapeutic and environmental applications. This compound is a naturally occurring nucleoside found in various biological systems, including human urine, blood, and cerebrospinal fluid.
Wissenschaftliche Forschungsanwendungen
N7-(2-Hydroxyethyl)adenine has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of multicomponent crystals and coordination polymers.
Biology: The compound is studied for its role in cellular processes and its presence in biological fluids.
Medicine: Research has shown its potential as an anti-inflammatory agent and its role in ameliorating renal interstitial fibrosis.
Industry: It is used in the development of enzyme immobilization techniques, enhancing the stability and efficiency of biocatalysts.
Vorbereitungsmethoden
The synthesis of N7-(2-Hydroxyethyl)adenine can be achieved through various methods. One approach involves the reaction of adenine with ethylene oxide under controlled conditions. Another method includes the use of 2,2′-thiodiacetic acid to form multicomponent crystals with N7-(2-Hydroxyethyl)adenine . Industrial production methods often involve large-scale synthesis using these or similar routes, ensuring high purity and yield.
Analyse Chemischer Reaktionen
N7-(2-Hydroxyethyl)adenine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the adenine ring.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents.
Hydrolysis: This reaction can break down the compound into simpler molecules.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wirkmechanismus
The mechanism of action of N7-(2-Hydroxyethyl)adenine involves its interaction with various molecular targets. It has been identified as a calcium antagonist and an anti-inflammatory agent. The compound modulates signaling pathways such as NF-κB and TGF-β1/Smad, which are involved in inflammation and fibrosis .
Vergleich Mit ähnlichen Verbindungen
N7-(2-Hydroxyethyl)adenine can be compared with other similar compounds, such as:
N9-(2-Hydroxyethyl)adenine: This compound forms multicomponent crystals with 2,2′-thiodiacetic acid and has unique binding properties.
N3-(2-Hydroxyethyl)adenine: Known for its presence in human urine and its role in monitoring alkylating agents.
Eigenschaften
IUPAC Name |
2-(6-aminopurin-7-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O/c8-6-5-7(10-3-9-6)11-4-12(5)1-2-13/h3-4,13H,1-2H2,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMKQMGJBJAMCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N=CN2CCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452081 | |
| Record name | 7-(2-Hydroxyethyl)adenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126595-74-2 | |
| Record name | 7-(2-Hydroxyethyl)adenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

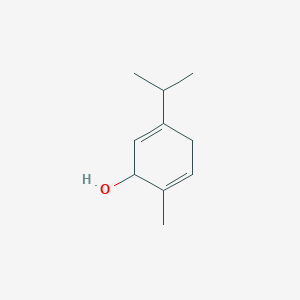
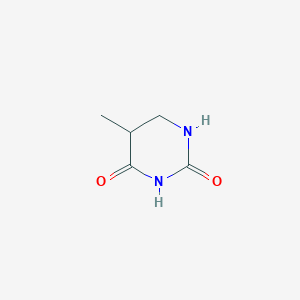
![6-[(3-Chloropropyl)amino]-1,3-dimethyluracil](/img/structure/B131462.png)
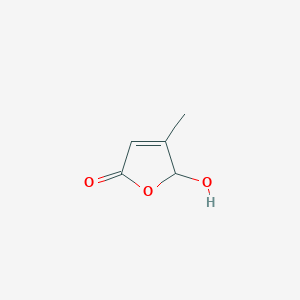
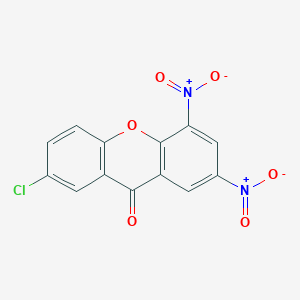
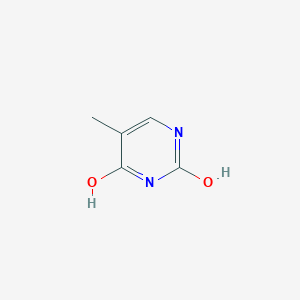
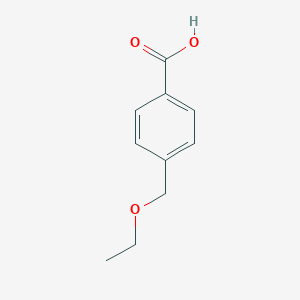
![1-cyclohexyl-3-[4-(cyclooctylamino)pyridin-3-yl]sulfonylthiourea](/img/structure/B131491.png)
![Imidazo[1,2-b]pyridazine](/img/structure/B131497.png)
